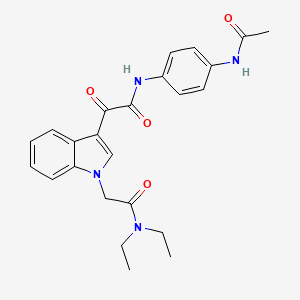
5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine” is a type of organic compound. It’s related to N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine . The IUPAC name for this compound is N2-(2-(trifluoromethyl)phenyl)pyrimidine-2,5-diamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in ethanol at approximately 0 °C for 4 hours yields a mixture of compounds . Repeating the reaction in dichloromethane led to the sole formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the yield, NMR data, and molecular weight of similar compounds have been provided .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has led to the development of new series of pyrimidine derivatives with significant biological activities. For instance, the synthesis of derivatives from intermediate compounds like "5-fluoro-N4-(3-(aminophenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine" has been reported. These compounds have been evaluated for their larvicidal activity, with several showing promising results compared to standard drugs like Malathion due to the presence of electron-withdrawing groups (S. Gorle et al., 2016).
Material Science Applications
In the realm of material science, the focus has been on the synthesis of organosoluble and light-colored fluorinated polyimides, utilizing novel fluorinated diamine precursors. These materials exhibit excellent mechanical properties, thermal stability, and reduced color intensity, making them ideal for various industrial applications (Chin‐Ping Yang & Yung‐Chung Chen, 2005). Another study focused on the synthesis and photodegradation of positive working polyimides derived from "2-nitro-p-xylyleneoxyamine," indicating the potential for environmentally sensitive applications (K. Feng et al., 1997).
Chemistry and Coordination Complexes
Research has also delved into the creation of coordination complexes with paramagnetic transition metal dications, demonstrating intricate behaviors and potential applications in magnetic materials (M. Baskett et al., 2005). Additionally, the study of reactions of "4-amino-5-nitro-6-phenylethynylpyrimidines" with amines and thiols has led to insights into regio- and stereoselective addition reactions, further contributing to the field of synthetic chemistry (I. Čikotienė et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target cyclin-dependent protein kinases (cdks), which are crucial regulators of cell cycle and transcription .
Mode of Action
It is plausible that it may interact with its targets (potentially cdks) in a manner similar to other cdk inhibitors, which typically bind to the atp-binding pocket of the kinase, inhibiting its activity and leading to cell cycle arrest .
Biochemical Pathways
Given the potential target of cdks, it is likely that the compound affects pathways related to cell cycle regulation and transcription .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
If the compound acts as a cdk inhibitor, it could potentially lead to cell cycle arrest and reduced proliferation of cancer cells .
Orientations Futures
The future directions for the study and application of similar compounds are promising . For instance, difluorodinitrobenzene has been extensively used as a monomer unit to prepare unusual azamacrocycles via cyclooligomerisation chemistry . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propriétés
IUPAC Name |
5-nitro-2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O2/c12-11(13,14)6-1-3-7(4-2-6)17-10-16-5-8(19(20)21)9(15)18-10/h1-5H,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOZFERVAIVHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


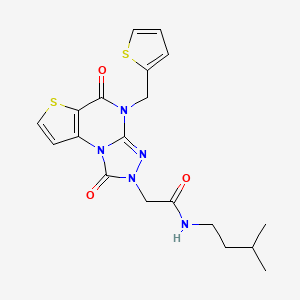
![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)
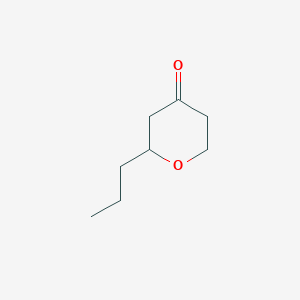
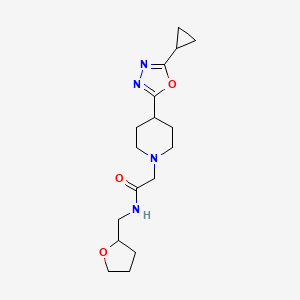
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)
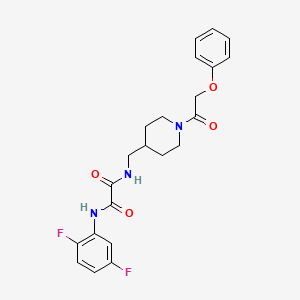
![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)
![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)
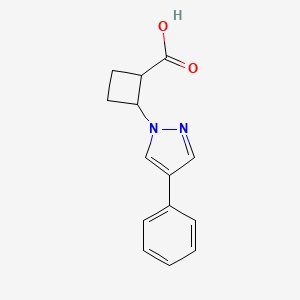
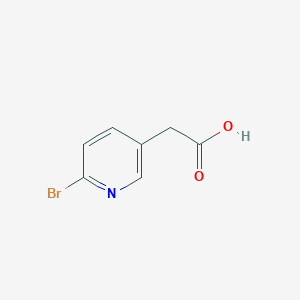

![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)
